molecular formula C20H30O3 B1151687 12-Hydroxy-8(17),13-labdadien-16,15-olide CAS No. 958885-86-4

12-Hydroxy-8(17),13-labdadien-16,15-olide

Cat. No. B1151687
CAS RN: 958885-86-4
M. Wt: 318.4 g/mol
InChI Key:
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Description

12-Hydroxy-8(17),13-labdadien-16,15-olide is a high-purity natural product . It is a type of compound known as Diterpenoids . The compound is sourced from the rhizomes of Alpinia chinensis .


Molecular Structure Analysis

The molecular formula of 12-Hydroxy-8(17),13-labdadien-16,15-olide is C20H30O3 . Its molecular weight is 318.5 g/mol .

Scientific Research Applications

Traditional Medicinal Uses

The genus Vitex, which includes the compound Epivitexolide D, is known for its medicinal values such as anti-inflammatory, antibacterial, antifungal, antimicrobial, antioxidant, and anticancer properties . It has been used for herbal remedies in the form of pastes, decoctions, and dried fruits since ancient times .

Antiviral Activities

Labdane-type diterpenoids, including 12-Hydroxy-8(17),13-labdadien-16,15-olide, have shown potent antiviral activity against CVB3, HRV1B, and EV71 viruses . These viruses are common causes of infections in humans, especially in children, and are associated with several human and mammalian diseases .

Antibacterial Activity

Labdane-type diterpenoids, such as Vitexolide E, have shown potent antibacterial activity against various bacterial strains . This makes them potential candidates for the development of new antibacterial drugs.

Anti-inflammatory Properties

Compounds from the Vitex genus, including Epivitexolide D, have demonstrated anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory diseases.

Antioxidant Properties

Vitex species, including those containing Epivitexolide D, have shown antioxidant properties . Antioxidants are crucial for health as they neutralize harmful free radicals in the body.

Anticancer Properties

Compounds from the Vitex genus have demonstrated anticancer properties . This suggests potential applications in cancer treatment or prevention.

Treatment of Female Health Issues

The Vitex tree has been used since ancient times for improving female health . This suggests potential applications of Epivitexolide D in the treatment of female reproductive conditions.

Potential Source of New Drugs

The structural diversity of labdane-type diterpenoids, including 12-Hydroxy-8(17),13-labdadien-16,15-olide, suggests that they could be a rich source of new drugs . Their diverse range of biological activities further supports this potential.

Safety and Hazards

According to the Material Safety Data Sheet, 12-Hydroxy-8(17),13-labdadien-16,15-olide is not classified under physical, health, or environmental hazards . In case of exposure, immediate medical attention is required .

properties

IUPAC Name

4-[(1R)-2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-hydroxyethyl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-13-6-7-17-19(2,3)9-5-10-20(17,4)15(13)12-16(21)14-8-11-23-18(14)22/h8,15-17,21H,1,5-7,9-12H2,2-4H3/t15-,16+,17-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNUJNWMFLYQTF-PFRQMTDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC(=C)C2CC(C3=CCOC3=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2C[C@H](C3=CCOC3=O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

12-Hydroxy-8(17),13-labdadien-16,15-olide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of Vitexolide E?

A1: Vitexolide E, also known as 12-Hydroxy-8(17),13-labdadien-16,15-olide, was first reported in the study "Antibacterial Labdane Diterpenoids from Vitex vestita" []. While the study does not provide a detailed spectroscopic characterization for Vitexolide E specifically, it does state that its structure was elucidated based on 1D and 2D NMR analyses and HRMS experiments [].

Q2: The research mentions that the presence of a β-hydroxyalkyl-γ-hydroxybutenolide subunit contributes to antibacterial activity. Does Vitexolide E possess this subunit, and if so, what is its potential role in its activity?

A2: While the study does not explicitly confirm the presence of the β-hydroxyalkyl-γ-hydroxybutenolide subunit within Vitexolide E's structure, it does highlight that this specific subunit contributes significantly to antibacterial activity within this family of compounds []. Further research is needed to determine if Vitexolide E possesses this specific subunit and to elucidate its potential role in the compound's antibacterial activity.

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